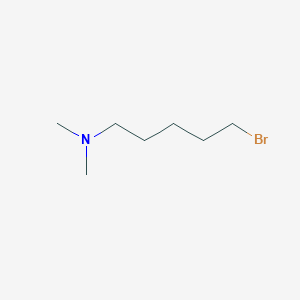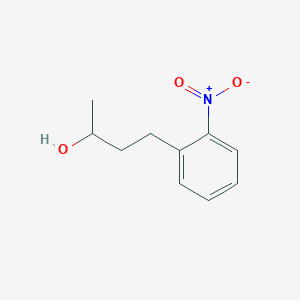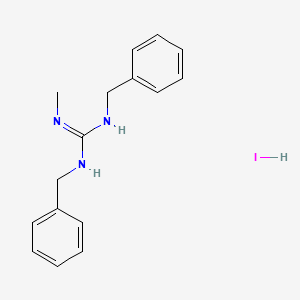
N,N'-dibenzyl-N''-methylguanidinehydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is a chemical compound that belongs to the class of guanidines It is characterized by the presence of two benzyl groups and one methyl group attached to the guanidine core, with hydroiodide as the counter ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-N’‘-methylguanidinehydroiodide typically involves the reaction of N,N’-dibenzylguanidine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-dibenzyl-N’'-methylguanidinehydroiodide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dibenzyl-N’'-methylguanidinehydroiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: N,N’-dibenzyl-N’'-methylguanidine N-oxide.
Reduction: N,N’-dibenzyl-N’'-methylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N,N’-dibenzyl-N’'-methylguanidinehydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’-dibenzyl-N’'-methylguanidinehydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dibenzylguanidine: Similar structure but lacks the methyl group.
N,N-dimethylguanidine: Contains two methyl groups instead of benzyl groups.
N,N’-dibenzyl-N’'-methylguanidine: Similar structure but without the hydroiodide counter ion.
Uniqueness
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and reactivity. The hydroiodide counter ion also influences its solubility and stability, making it distinct from other guanidine derivatives.
Propriétés
Formule moléculaire |
C16H20IN3 |
|---|---|
Poids moléculaire |
381.25 g/mol |
Nom IUPAC |
1,3-dibenzyl-2-methylguanidine;hydroiodide |
InChI |
InChI=1S/C16H19N3.HI/c1-17-16(18-12-14-8-4-2-5-9-14)19-13-15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3,(H2,17,18,19);1H |
Clé InChI |
XVSVJCKBFBSIFW-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)

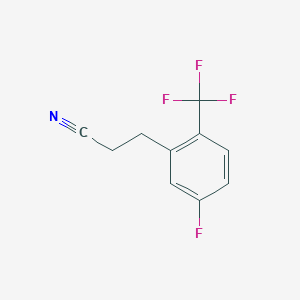
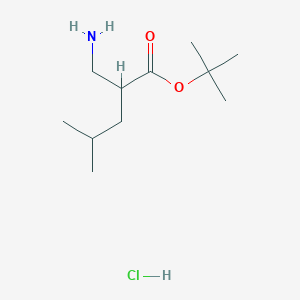
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
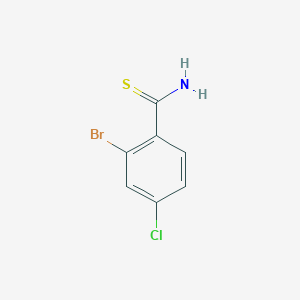
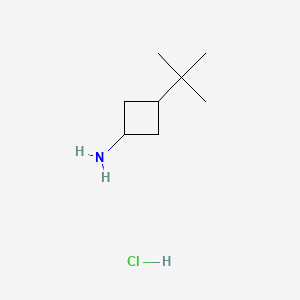
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
